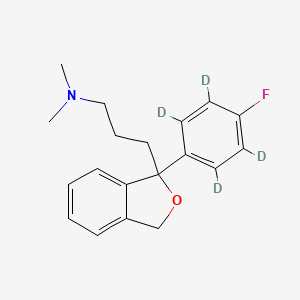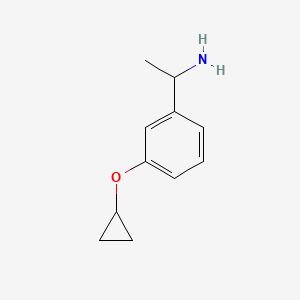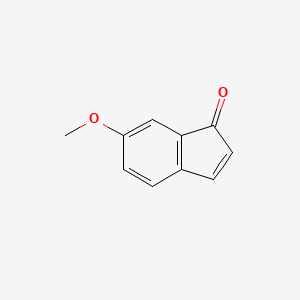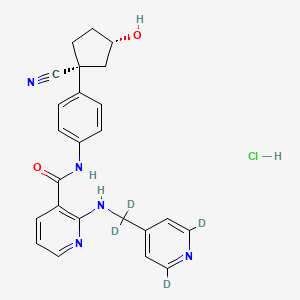
rac trans-3-Hydroxy apatinib-d4 hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is a deuterated derivative of apatinib, a small molecule tyrosine kinase inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of apatinib. The deuterium atoms in the compound help in tracing and analyzing the metabolic fate of the drug in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) involves multiple steps, starting from the deuteration of specific positions in the apatinib molecule. The process typically includes:
Deuteration: Introduction of deuterium atoms at specific positions using deuterated reagents.
Hydroxylation: Introduction of a hydroxyl group at the 3rd position of the apatinib molecule.
Formation of Hydrochloride Salt: Conversion of the free base to its hydrochloride salt form for increased stability and solubility.
Industrial Production Methods: Industrial production of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale reactors are used to carry out the deuteration and hydroxylation reactions.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
Types of Reactions:
Oxidation: (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) can undergo oxidation reactions, leading to the formation of corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride, phosphorus tribromide, and various alkyl halides are used for substitution reactions.
Major Products:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Reduced derivatives with altered functional groups.
Substitution Products: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) has several applications in scientific research:
Chemistry: Used to study the chemical properties and reactivity of deuterated compounds.
Biology: Helps in tracing metabolic pathways and understanding the biological fate of apatinib.
Medicine: Used in pharmacokinetic studies to analyze the absorption, distribution, metabolism, and excretion of apatinib.
Industry: Employed in the development of new drugs and therapeutic agents by providing insights into the metabolic stability and efficacy of apatinib.
Mechanism of Action
The mechanism of action of (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is similar to that of apatinib. It inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. By blocking VEGFR-2, the compound reduces the formation of new blood vessels, thereby inhibiting tumor growth and progression.
Comparison with Similar Compounds
Apatinib: The parent compound, which is a non-deuterated tyrosine kinase inhibitor.
Deuterated Apatinib: Other deuterated derivatives of apatinib with different deuteration patterns.
Other Tyrosine Kinase Inhibitors: Compounds like sunitinib, sorafenib, and pazopanib.
Uniqueness: (Rac)-trans-3-Hydroxy apatinib-d4 (hydrochloride) is unique due to its specific deuteration pattern and the presence of a hydroxyl group at the 3rd position. This makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of apatinib, providing insights that are not possible with non-deuterated compounds.
Properties
Molecular Formula |
C24H24ClN5O2 |
|---|---|
Molecular Weight |
454.0 g/mol |
IUPAC Name |
N-[4-[(1R,3S)-1-cyano-3-hydroxycyclopentyl]phenyl]-2-[[dideuterio-(2,6-dideuteriopyridin-4-yl)methyl]amino]pyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H23N5O2.ClH/c25-16-24(10-7-20(30)14-24)18-3-5-19(6-4-18)29-23(31)21-2-1-11-27-22(21)28-15-17-8-12-26-13-9-17;/h1-6,8-9,11-13,20,30H,7,10,14-15H2,(H,27,28)(H,29,31);1H/t20-,24-;/m0./s1/i12D,13D,15D2; |
InChI Key |
MKYYCCAFGYUXJH-LNXGDPLWSA-N |
Isomeric SMILES |
[2H]C1=CC(=CC(=N1)[2H])C([2H])([2H])NC2=C(C=CC=N2)C(=O)NC3=CC=C(C=C3)[C@]4(CC[C@@H](C4)O)C#N.Cl |
Canonical SMILES |
C1CC(CC1O)(C#N)C2=CC=C(C=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


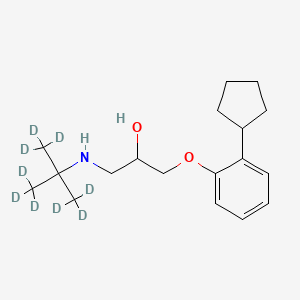
![(3Z)-2,3-Dihydro-7-hydroxy-3-[(4-methoxyphenyl)methylene]-4H-1-benzopyran-4-one](/img/structure/B12431216.png)
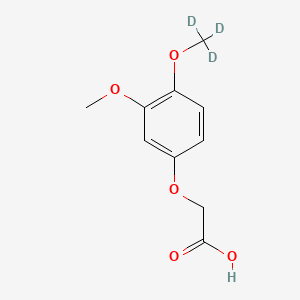
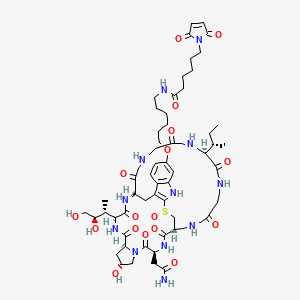
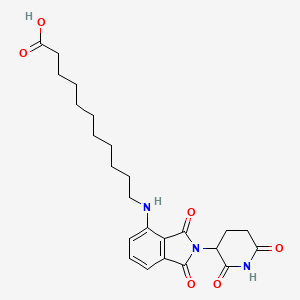
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
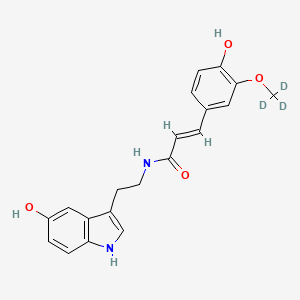
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)
![(1S,3R,12R,16R)-15-[4-(3,3-dimethyloxiran-2-yl)-4-oxobutan-2-yl]-18-hydroxy-7,7,12,16-tetramethyl-6-(3,4,5-trihydroxyoxan-2-yl)oxypentacyclo[9.7.0.01,3.03,8.012,16]octadec-10-en-14-one](/img/structure/B12431254.png)


